molecular formula C11H12N4O B1444900 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline CAS No. 1250037-97-8

1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B1444900
CAS No.: 1250037-97-8
M. Wt: 216.24 g/mol
InChI Key: XDXPESURCZGPFU-UHFFFAOYSA-N
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Description

The compound “1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline” likely contains an azidoacetyl group attached to a tetrahydroquinoline ring. The azido group (-N3) is a functional group characterized by its reactivity, and it’s often used in click chemistry . The tetrahydroquinoline is a heterocyclic compound, a type of organic compound that contains a ring structure containing atoms of at least two different elements.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms within the molecule.


Chemical Reactions Analysis

The azido group is known for its reactivity and can undergo a variety of chemical reactions . One common reaction is the Huisgen cycloaddition, a [3+2] cycloaddition between an azide and an alkyne to form a 1,2,3-triazole.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and overall structure . These properties might include solubility, melting point, boiling point, and reactivity.

Scientific Research Applications

Antibiotic Properties

Tetrahydroquinoline derivatives have demonstrated significant biological activity, including antibiotic properties. For instance, the tetrahydroquinoline derivative helquinoline, isolated from cultures of Janibacter limosus, showed high biological activity against bacteria and fungi (Asolkar et al., 2004).

Pharmaceutical Synthesis

These compounds are crucial in pharmaceutical and agrochemical synthesis due to their presence in alkaloids and their necessity in manufacturing certain drugs. Optically pure tetrahydroquinolines are particularly vital for producing certain bioactive alkaloids and antibacterial drugs (Wang et al., 2009).

Medicinal Chemistry

Tetrahydroquinoline derivatives exhibit a wide range of pharmacological activities, including anti-cancer, anti-diabetic, and anti-inflammatory properties. They are a common structural motif in biologically active natural products and therapeutic agents. Their versatility in medicinal chemistry makes them a significant target for drug development (Sabale et al., 2013).

Organic Synthesis

These derivatives are used in various synthetic methods like hydrogenation reactions and Diels-Alder reactions. Their applications extend to dye and cardiovascular drug synthesis, showcasing their broad utility in organic chemistry (Zhang, 2012).

Catalysis and Chemical Reactions

Tetrahydroquinolines play a role in catalysis and novel chemical reactions. For example, the palladium-catalyzed decarboxylative ortho-aroylation of N-acetyl-1,2,3,4-tetrahydroquinolines demonstrates their utility in creating new chemical structures through C–H bond activation (Han et al., 2016).

Neurological Research

In neurological research, compounds like 1,2,3,4-tetrahydroquinoline have been identified in human brains, both in normal and parkinsonian conditions. This suggests a potential role in studying neurological disorders like Parkinson's disease (Niwa et al., 1987).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and other properties. Azides, for example, are known to be potentially explosive and should be handled with care .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its properties for therapeutic use .

Properties

IUPAC Name

2-azido-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-14-13-8-11(16)15-7-3-5-9-4-1-2-6-10(9)15/h1-2,4,6H,3,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXPESURCZGPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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